Rosuvastatin Sodium

Übersicht

Beschreibung

Rosuvastatin Sodium is a lipid-lowering drug primarily used to manage hypercholesterolemia and reduce the risk of cardiovascular events. It belongs to the class of statins, which inhibit 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme responsible for cholesterol synthesis in humans .

Synthesis Analysis

The synthesis of Rosuvastatin Sodium involves several steps. It is typically synthesized from the precursor compound ®-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-(3R,5S)-3,5-dihydroxyheptanoic acid. The final step includes the conversion of the acid form to the sodium salt (Rosuvastatin Sodium) for pharmaceutical use .

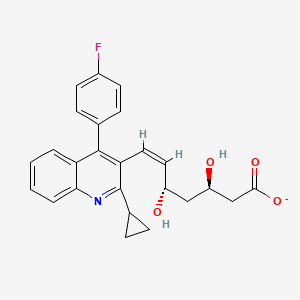

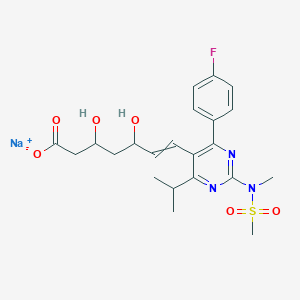

Molecular Structure Analysis

Rosuvastatin Sodium has the following molecular formula: C22H27FN3O6S. Its chemical structure consists of a fluorinated pyrimidine ring, a hydroxyl acid moiety, and a side chain with an isopropyl group. The sodium salt form enhances solubility and bioavailability .

Chemical Reactions Analysis

Rosuvastatin Sodium undergoes limited phase I metabolism (approximately 10% of the dose) in the liver. It is primarily excreted unchanged in the feces. The drug interacts with various enzymes, including cytochrome P450 (CYP) 2C9 and CYP2C19. Notably, interactions with other medications (e.g., darunavir/ritonavir) can impact its pharmacokinetics .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Regulation of High Cholesterol Levels

Rosuvastatin, a member of the statin family of drugs, is primarily used to regulate high cholesterol levels in the human body . It is a common medication prescribed for patients with high cholesterol to reduce the risk of cardiovascular disease .

Protective Role Against Oxidative Stress

Rosuvastatin and other statins demonstrate a protective role against free radical-induced oxidative stress . This property makes it a subject of interest in research related to oxidative stress and related diseases.

Investigation of Degradation Products

Research has been conducted to investigate the end-products of free radical-induced degradation of rosuvastatin . This involves inducing radical degradation in an aqueous solution of rosuvastatin using different doses of gamma radiation .

Analytical Methods for Determination of Statins

Rosuvastatin Sodium is often used in the development of analytical methods for the determination of statins . For example, it has been used in simultaneous determination and quantification of various drugs in bulk drugs, pharmaceutical formulations, and in spiked human plasma .

Nano-formulation Development

Research has been conducted to develop a nano-formulation using a self-nanoemulsifying drug delivery system (SNEDDS) to improve the pharmacodynamic potential of rosuvastatin . This assists its transportation through lymphatic circulation .

Cardiovascular Disease Treatment

Statins, including Rosuvastatin, significantly reduce the risk of heart attack and death in patients with proven coronary artery disease . They can also reduce cardiac events in patients with high cholesterol levels .

Wirkmechanismus

Target of Action

Rosuvastatin Sodium, a member of the statin class of medications, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

Rosuvastatin Sodium acts as a competitive inhibitor of HMG-CoA Reductase . By binding to the active site of this enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol . This inhibition results in a decrease in the production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .

Biochemical Pathways

The primary biochemical pathway affected by Rosuvastatin Sodium is the mevalonate pathway . By inhibiting HMG-CoA Reductase, Rosuvastatin Sodium reduces the production of mevalonic acid from HMG-CoA, thereby decreasing the synthesis of cholesterol and other lipids . This leads to a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism .

Pharmacokinetics

Rosuvastatin Sodium is given once daily, with the dose ranging from 5 to 80 mg . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . Following single doses, Rosuvastatin Sodium has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours . The systemic exposure of Rosuvastatin Sodium is characterized by a large coefficient of variation (48%), and there is a small accumulation with repeated dosing .

Result of Action

The primary molecular effect of Rosuvastatin Sodium is the reduction of cholesterol levels in the body . At the cellular level, it promotes cholesterol efflux and M2 macrophage polarization . It also exerts anti-inflammatory effects by attenuating leukocyte rolling, adherence, and transmigration .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Rosuvastatin Sodium. For instance, its hydrophilicity makes it highly selective for liver tissue, whereas it has no unrestricted access to other cell types throughout the body (e.g., myocytes, renal tissue) by passive diffusion across cell membranes . This selectivity of uptake into hepatic versus non-hepatic cells is considered an important safety attribute of Rosuvastatin Sodium .

Zukünftige Richtungen

Research on Rosuvastatin Sodium continues, focusing on optimizing dosing regimens, exploring novel formulations, and investigating its potential in other therapeutic areas (e.g., neuroprotection, inflammation). Additionally, personalized medicine approaches may enhance its clinical utility .

: Kanukula, R., Salam, A., Rodgers, A., & Kamel, B. (2021). Pharmacokinetics of Rosuvastatin: A Systematic Review of Randomised Controlled Trials in Healthy Adults. Clinical Pharmacokinetics, 60(1), 165–175. DOI: 10.1007/s40262-020-00978-9

Eigenschaften

IUPAC Name |

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEBGDYYHAFODH-DHMAKVBVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rosuvastatin Sodium | |

CAS RN |

147098-18-8 | |

| Record name | sodium (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1146401.png)